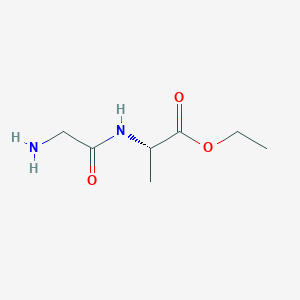
Ethyl (2S)-2-(2-aminoacetamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-(2-aminoacetamido)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-(2-aminoacetamido)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (2S)-2-(2-aminoacetamido)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
Ethyl (2S)-2-(2-aminoacetamido)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Different esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl (2S)-2-(2-aminoacetamido)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (2S)-2-(2-aminoacetamido)propanoate involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Ethyl (2S)-2-(2-aminoacetamido)butanoate
- Ethyl (2S)-2-(2-aminoacetamido)pentanoate
- Methyl (2S)-2-(2-aminoacetamido)propanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C7H14N2O3 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
ethyl (2S)-2-[(2-aminoacetyl)amino]propanoate |
InChI |
InChI=1S/C7H14N2O3/c1-3-12-7(11)5(2)9-6(10)4-8/h5H,3-4,8H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
IPRIWGWJRNOAKI-YFKPBYRVSA-N |
異性体SMILES |
CCOC(=O)[C@H](C)NC(=O)CN |
正規SMILES |
CCOC(=O)C(C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


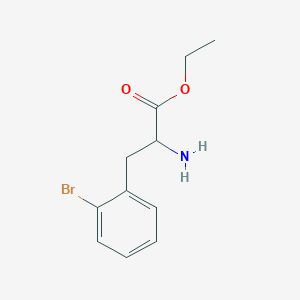
![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)

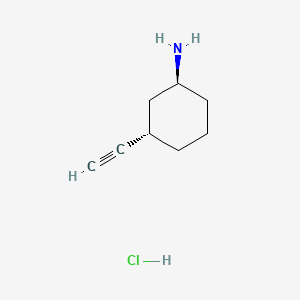
![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)

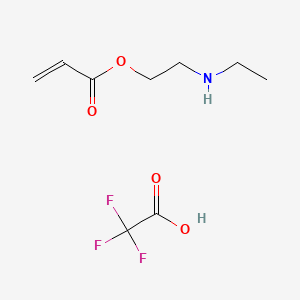

![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
![tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
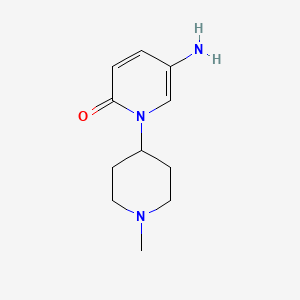
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)


